![molecular formula C22H28N2O3 B1663951 Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate CAS No. 308123-60-6](/img/structure/B1663951.png)

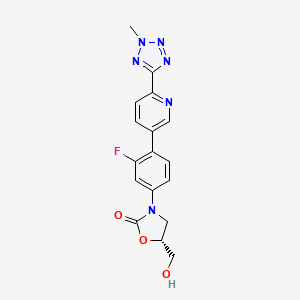

Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Vue d'ensemble

Description

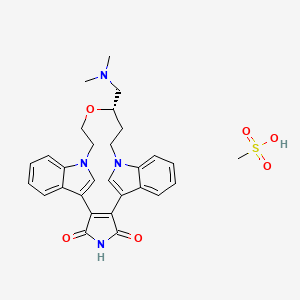

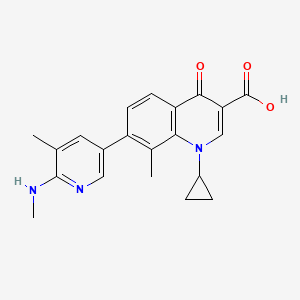

La 18-méthoxycoronaridine, également connue sous le nom de zolunicant, est un dérivé de l'ibogaïne. Elle a été inventée en 1996 par une équipe de recherche dirigée par le pharmacologue Stanley D. Glick du Albany Medical College et les chimistes Upul K. Bandarage et Martin E. Kuehne de l'Université du Vermont . Ce composé s'est montré prometteur pour réduire l'auto-administration de diverses substances addictives, notamment la morphine, la cocaïne, la méthamphétamine, la nicotine et le saccharose .

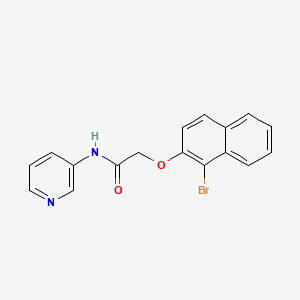

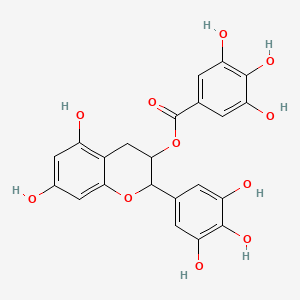

Méthodes De Préparation

La synthèse de la 18-méthoxycoronaridine implique plusieurs étapes. Une méthode courante comprend le réarrangement d'une énamine dans du toluène à reflux, ce qui donne le composé souhaité avec un rendement élevé de 76 %. Ce produit peut être enrichi à plus de 98 % de pureté par cristallisation fractionnée. Les méthodes de production industrielle impliquent souvent la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse à ionisation par électronébulisation (ESI-MS) pour la séparation et l'identification des métabolites .

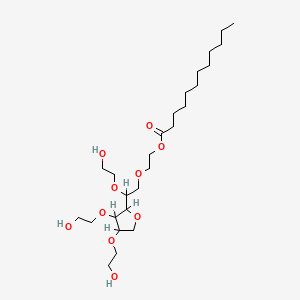

Analyse Des Réactions Chimiques

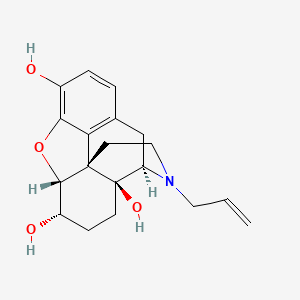

La 18-méthoxycoronaridine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de la 18-hydroxycoronaridine, un métabolite majeur.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier la structure du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont souvent des dérivés hydroxylés ou déméthylés .

4. Applications de la Recherche Scientifique

La 18-méthoxycoronaridine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

La 18-méthoxycoronaridine agit principalement comme un antagoniste des récepteurs nicotiniques de l'acétylcholine α3β4 . Contrairement à l'ibogaïne, elle n'a aucune affinité pour le sous-type α4β2, les canaux NMDA ou le transporteur de la sérotonine . Elle a également une affinité considérablement réduite pour les canaux sodiques et le récepteur σ, mais conserve une affinité modeste pour les récepteurs μ-opioïdes, où elle agit comme un agoniste . Les principaux sites d'action dans le cerveau comprennent l'habenula médiale, le noyau interpédonculaire, le tegmentum dorsolatéral et l'amygdale basolatérale .

Applications De Recherche Scientifique

18-Methoxycoronaridine has a wide range of scientific research applications:

Mécanisme D'action

18-Methoxycoronaridine acts primarily as an antagonist of the α3β4 nicotinic acetylcholine receptors . Unlike ibogaine, it has no affinity for the α4β2 subtype, NMDA channels, or the serotonin transporter . It also has significantly reduced affinity for sodium channels and the σ receptor but retains modest affinity for μ-opioid receptors, where it acts as an agonist . The primary sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .

Comparaison Avec Des Composés Similaires

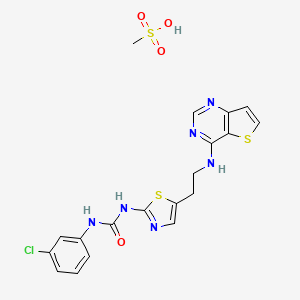

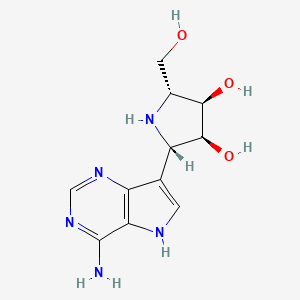

La 18-méthoxycoronaridine est unique en raison de son antagonisme sélectif des récepteurs nicotiniques de l'acétylcholine α3β4. Des composés similaires incluent :

Ibogaïne : Le composé parent, qui a une gamme plus large d'affinités pour les récepteurs.

2-Méthoxyéthyl-18-méthoxycoronaridinate : Un dérivé de deuxième génération avec une puissance plus élevée par poids.

18-Méthylaminocoronaridine : Un autre dérivé qui est plus efficace que la 18-méthoxycoronaridine avec une puissance similaire.

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs affinités pour les récepteurs et leurs puissances, soulignant les propriétés uniques de la 18-méthoxycoronaridine.

Propriétés

IUPAC Name |

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJQBBHYRQYDEG-SVBQBFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308123-60-6, 188125-42-0 | |

| Record name | 18-Methoxycoronaridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308123-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolunicant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188125420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methoxycoronaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308123606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methoxycoronaridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolunicant, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX8NQX91Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zolunicant | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG463BM9RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride](/img/structure/B1663872.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)